molecular formula C9H9N3O2 B187160 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300691-07-0

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B187160
CAS No.: 300691-07-0
M. Wt: 191.19 g/mol
InChI Key: NJJMZMNKPOVXQM-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant role in medicinal chemistry and material science due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance the production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for drug discovery and material science .

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMZMNKPOVXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351783
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300691-07-0
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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